Dierbium trioxalate

Beschreibung

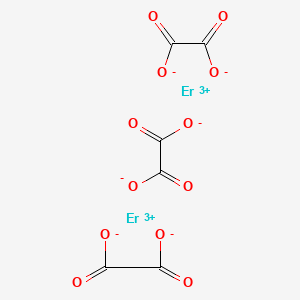

Dierbium trioxalate (chemical formula: $ \text{Er}2(\text{C}2\text{O}4)3 $) is a rare-earth oxalate complex where erbium (Er) ions coordinate with oxalate ($ \text{C}2\text{O}4^{2-} $) ligands. This compound is primarily studied for its structural and coordination chemistry properties, particularly in heterometallic frameworks. For example, Wang et al. (2008) synthesized a 3D heterometallic coordination polymer, $ \text{[CuEr}2(\text{C}2\text{O}4)(\text{pyzdc})2(\text{H}2\text{O})6] \cdot 3\text{H}_2\text{O} $, where oxalate and pyrazolato ligands bridge copper (Cu) and erbium ions . This structure highlights the role of oxalate in stabilizing lanthanide-transition metal frameworks, a key feature of this compound derivatives.

Eigenschaften

CAS-Nummer |

30618-31-6 |

|---|---|

Molekularformel |

C6H26Er2O22 |

Molekulargewicht |

784.78 g/mol |

IUPAC-Name |

erbium;oxalic acid;decahydrate |

InChI |

InChI=1S/3C2H2O4.2Er.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |

InChI-Schlüssel |

CYHKKMLSGVLNPD-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Er+3].[Er+3] |

Kanonische SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Er].[Er] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dierbium trioxalate can be synthesized through the reaction of erbium salts with oxalic acid. A common method involves dissolving erbium nitrate or erbium chloride in water, followed by the addition of oxalic acid. The reaction typically occurs at room temperature, resulting in the precipitation of this compound as a solid. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves controlled precipitation, filtration, and drying steps to ensure high purity and yield. The use of automated systems and continuous processing techniques can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Thermal Decomposition Reactions

Dierbium trioxalate undergoes thermal decomposition under specific conditions, producing terbium oxides and carbon oxides. Key findings include:

The decahydrate form initially loses water molecules upon heating, transitioning to the anhydrous form before further decomposition to terbium(III) oxide (Tb₂O₃) and mixed carbon oxides (CO and CO₂) .

Reactions with Hydrochloric Acid

This compound reacts with hydrochloric acid to form a hydrogen oxalate complex:

H[Tb(C₂O₄)₂]·6H₂O

This reaction is notable for its stoichiometric relationship and hydration state preservation .

Structural and Stability Insights

| Property | Observation | Citations |

|---|---|---|

| Hydration State | Decahydrate form is stable at room temp | |

| Thermal Stability | Converts to Tb₂O₃ upon prolonged heating | |

| Solubility | Insoluble in water (anhydrous form) |

The compound’s stability is temperature-dependent, with water loss initiating at moderate heating and full decomposition occurring at higher temperatures .

Wissenschaftliche Forschungsanwendungen

Dierbium trioxalate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other erbium compounds and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, including catalysts and electronic components .

Wirkmechanismus

The mechanism of action of dierbium trioxalate involves its interaction with molecular targets through coordination chemistry. The oxalate ligands facilitate the binding of the compound to various substrates, enabling catalytic and other chemical processes. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Coordination Properties

- Iron(III) Trioxalate ($ \text{Fe}(\text{C}2\text{O}4)3^{3-} $): Unlike this compound, iron trioxalate is highly pH-sensitive. At pH > 2, it forms stable trianionic complexes, while below pH 1, it decomposes into monobioxalate species ($ \text{FeHC}2\text{O}4^{2+} $) . Thermodynamic studies confirm its stability ($ \Delta Gf^\circ = -3753.88 \, \text{kcal/mol} $) under mildly acidic conditions (pH 1–3) .

- Europium(III) Oxalate : Forms hydrated layered structures but lacks the heterometallic bonding observed in this compound-copper frameworks. Its solubility in water is higher due to weaker lanthanide-oxalate interactions .

2.3 Thermodynamic and Kinetic Behavior

- This compound’s stability is enhanced by strong Er–O bonds (ionic radius: $ \text{Er}^{3+} = 0.89 \, \text{Å} $), whereas iron trioxalate relies on pH-dependent ligand exchange. For example, $ \text{Fe}(\text{C}2\text{O}4)3^{3-} $ decomposes at pH < 1, releasing $ \text{Fe}^{3+} $ and $ \text{C}2\text{O}_4^{2-} $, a process absent in erbium analogs due to lanthanide-oxalate bond strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.